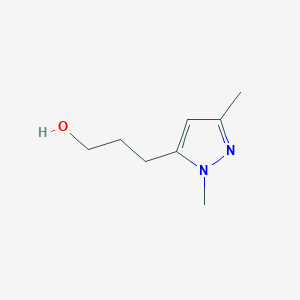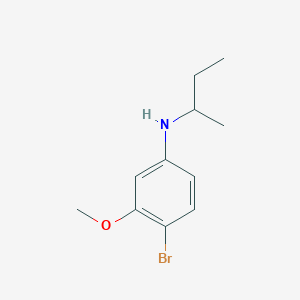
4-bromo-N-(butan-2-yl)-3-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(butan-2-yl)-3-methoxyaniline is an organic compound with the molecular formula C11H16BrNO It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 4-position, a butan-2-yl group at the nitrogen atom, and a methoxy group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(butan-2-yl)-3-methoxyaniline typically involves the following steps:
N-Alkylation: Aniline is first alkylated with 2-bromobutane to introduce the butan-2-yl group at the nitrogen atom.
Bromination: The resulting N-(butan-2-yl)aniline is then brominated at the 4-position using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Methoxylation: Finally, the 3-position of the brominated product is methoxylated using a methoxylating agent like sodium methoxide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with controlled temperatures and pressures to ensure high yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(butan-2-yl)-3-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding aniline derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium amide (NaNH2).
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4-bromo-N-(butan-2-yl)-3-methoxyaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-N-(butan-2-yl)-3-methoxyaniline involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity to biological targets. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(butan-2-yl)-2-methylaniline: Similar structure but with a methyl group instead of a methoxy group at the 3-position.
4-bromo-N-(butan-2-yl)-3-methylaniline: Similar structure but with a methyl group instead of a methoxy group at the 3-position.
4-bromo-N,N-di(butan-2-yl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of an aniline group.
Uniqueness
4-bromo-N-(butan-2-yl)-3-methoxyaniline is unique due to the presence of both bromine and methoxy groups on the aniline ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H16BrNO |
|---|---|
Molecular Weight |
258.15 g/mol |
IUPAC Name |
4-bromo-N-butan-2-yl-3-methoxyaniline |
InChI |
InChI=1S/C11H16BrNO/c1-4-8(2)13-9-5-6-10(12)11(7-9)14-3/h5-8,13H,4H2,1-3H3 |
InChI Key |
RFVRAFNUMNUSEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=CC(=C(C=C1)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(2-Methylcyclopentyl)amino]methyl}cyclohexan-1-ol](/img/structure/B13310243.png)
![3-[2-(Furan-2-YL)ethyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B13310250.png)

![2-{[1-(2-Chloro-4-fluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13310261.png)
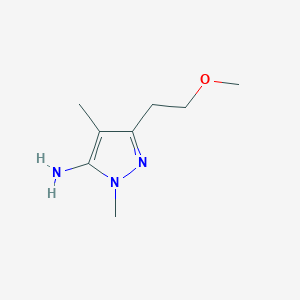
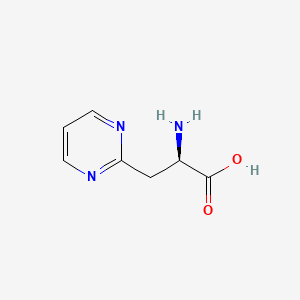
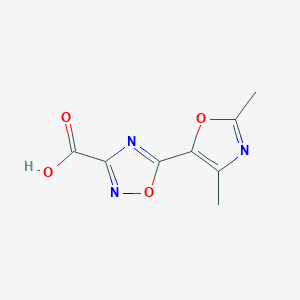
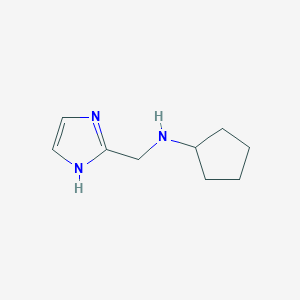
![[4-(Sulfanylmethyl)phenyl]methanol](/img/structure/B13310281.png)

![1-[(2-Aminoethyl)sulfanyl]-4-iodobenzene](/img/structure/B13310289.png)
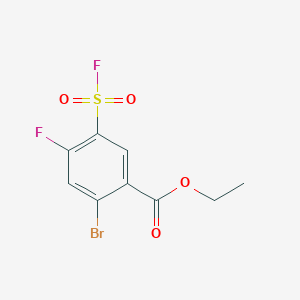
![2-[(1-Adamantylcarbonyl)amino]hexanoic acid](/img/structure/B13310295.png)
